molecular formula C19H13Cl2NO2 B5399509 [2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate

[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate

Cat. No.: B5399509
M. Wt: 358.2 g/mol
InChI Key: RMLBSOWOUXZMFD-VMPITWQZSA-N
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Description

[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate is a chemical compound that features a quinoline ring substituted with a 3,4-dichlorophenyl group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a Heck reaction, where 3,4-dichloroiodobenzene is coupled with the quinoline core in the presence of a palladium catalyst and a base.

    Formation of the Acetate Ester: The final step involves the esterification of the hydroxyl group on the quinoline ring with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and more efficient catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to an ethyl group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitrogen in the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitrated derivatives of the quinoline ring.

Scientific Research Applications

Chemistry

In chemistry, [2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study the interactions of quinoline derivatives with biological macromolecules. Its ability to undergo various chemical reactions makes it useful for labeling and tracking studies.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research into its mechanism of action and biological targets could lead to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate involves its interaction with specific molecular targets. The quinoline ring can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, the compound may inhibit enzymes involved in DNA replication or repair, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, [2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate features a quinoline ring and an acetate ester, which confer unique chemical properties. The presence of the ethenyl group allows for additional functionalization and reactivity, making it a more versatile compound for various applications.

Properties

IUPAC Name

[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO2/c1-12(23)24-18-4-2-3-14-7-9-15(22-19(14)18)8-5-13-6-10-16(20)17(21)11-13/h2-11H,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLBSOWOUXZMFD-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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